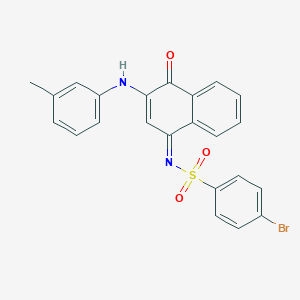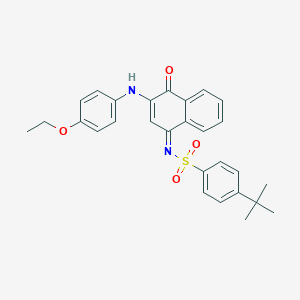![molecular formula C25H25NO3S B281554 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX) enzyme. This enzyme is overexpressed in various types of cancer cells and plays a crucial role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer properties, 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of carbonic anhydrase II (CA II), an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to the reduction of intraocular pressure, making this compound a potential treatment for glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in lab experiments is its potent anticancer properties. This compound has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can cause toxicity in normal cells as well, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions in which research on 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide can be taken. One of the directions is the development of more potent and selective inhibitors of carbonic anhydrase IX. This can lead to the development of more effective anticancer drugs with fewer side effects. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as glaucoma and osteoporosis. Overall, the potential applications of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in medicine make it a promising compound for further research.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves the reaction of 8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-carboxylic acid with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been studied for its potential applications in the field of medicine. Specifically, it has been investigated for its anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C25H25NO3S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
4-ethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H25NO3S/c1-3-17-9-11-18(12-10-17)30(27,28)26-23-15-22-21-14-16(2)8-13-24(21)29-25(22)20-7-5-4-6-19(20)23/h4-7,9-12,15-16,26H,3,8,13-14H2,1-2H3 |
Clave InChI |
VKSBQZKSEOUWFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide](/img/structure/B281476.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
